Cas no 164267-53-2 ((3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol)
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
- (3R,5R)-5-(hydroxymethyl)oxolan-3-ol
- (2R, 4R)-4-HYDROXYTETRAHYDROFURAN-2-METHANOL
- 1,4-Anhydro-3-deoxy-L-threo-pentitol
- DTXSID10717218
- threo-Pentitol, 1,4-anhydro-3-deoxy-
- J-501269
- cis-Tetrahydro-4-hydroxy-2-furanmethanol
- (2R,4R)-4-Hydroxytetrahydrofuran-2-methanol
- AKOS006317715
- DB-289906
- BS-41647
- 164267-53-2
- SCHEMBL18541811
- 1932384-04-7
- CS-0060089
- rel-(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
-
- MDL: MFCD11617840
- Inchi: 1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m1/s1
- InChI Key: WDMXOLOBWMBITN-RFZPGFLSSA-N
- SMILES: O1C[C@@H](C[C@@H]1CO)O
Computed Properties
- Exact Mass: 118.062994177g/mol
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 49.7Ų
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM195981-1g |
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol |
164267-53-2 | 95% | 1g |
$1342 | 2021-08-05 | |
| Alichem | A159003089-1g |
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol |
164267-53-2 | 95% | 1g |
1,152.00 USD | 2021-06-11 | |
| Chemenu | CM195981-1g |
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol |
164267-53-2 | 95% | 1g |
$1291 | 2023-02-17 | |
| eNovation Chemicals LLC | D581202-1g |
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol |
164267-53-2 | 95% | 1g |
$1580 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1223273-1g |
cis-Tetrahydro-4-hydroxy-2-furanmethanol |
164267-53-2 | 95% | 1g |
$1520 | 2024-06-03 | |
| 1PlusChem | 1P001V7C-250mg |
threo-Pentitol, 1,4-anhydro-3-deoxy- |
164267-53-2 | 95% | 250mg |
$534.00 | 2023-12-20 | |
| A2B Chem LLC | AA86296-250mg |
rel-(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol |
164267-53-2 | 95% | 250mg |
$513.00 | 2024-01-03 | |
| eNovation Chemicals LLC | Y1223273-1g |
cis-Tetrahydro-4-hydroxy-2-furanmethanol |
164267-53-2 | 95% | 1g |
$1520 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1223273-1g |
cis-Tetrahydro-4-hydroxy-2-furanmethanol |
164267-53-2 | 95% | 1g |
$1520 | 2025-02-20 |
(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Related Literature
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
Compound CAS No. 164267-53-2: (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
The compound (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 164267-53-2) is a structurally unique organic molecule with significant potential in various chemical and biological applications. This compound belongs to the class of tetrahydrofurans, which are five-membered cyclic ethers with hydroxyl and hydroxymethyl substituents. The stereochemistry of the molecule, specifically the (3R,5R) configuration, plays a crucial role in its physical and chemical properties, as well as its reactivity in different environments.
Recent advancements in synthetic chemistry have enabled the precise synthesis of (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol, leveraging asymmetric catalysis and enantioselective reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications such as drug discovery and biocatalysis. The compound's ability to act as a chiral auxiliary or a building block in complex molecule synthesis has been extensively explored in recent studies.
In terms of biological applications, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol has shown promise as a precursor for bioactive molecules. Its hydroxyl groups provide sites for further functionalization, enabling the creation of derivatives with diverse pharmacological activities. For instance, researchers have successfully utilized this compound to synthesize inhibitors for key enzymes involved in metabolic disorders and neurodegenerative diseases. The stereochemistry of the molecule is particularly advantageous in these applications, as it can influence the bioavailability and efficacy of the resulting compounds.
The compound's versatility extends to its use in green chemistry initiatives. Due to its biodegradable nature and compatibility with enzymatic processes, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is increasingly being employed in sustainable chemical manufacturing. Recent studies have highlighted its role as a substrate in biocatalytic reactions, where it serves as a renewable resource for producing value-added chemicals without generating harmful byproducts.
From a structural perspective, (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol exhibits a rigid yet flexible framework that allows for dynamic conformational changes. This property is critical in its interactions with biological systems and its participation in supramolecular assemblies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, have provided deeper insights into the compound's electronic structure and intermolecular interactions.
Looking ahead, the demand for (3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is expected to grow significantly due to its expanding range of applications across multiple industries. Its integration into novel drug delivery systems and its role in developing eco-friendly materials present exciting opportunities for future research. As synthetic methodologies continue to evolve, the accessibility and affordability of this compound will likely improve, further solidifying its position as an essential building block in modern chemistry.
164267-53-2 ((3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol) Related Products
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 86087-23-2((S)-Tetrahydrofuran-3-ol)
- 5306-85-4(Isosorbide dimethyl ether)
- 27826-73-9(2,5-Anhydro-D-glucitol)
- 86087-24-3((3R)-oxolan-3-ol)
- 453-20-3(oxolan-3-ol)
- 62435-71-6(Ethyl tetrahydrofurfuryl ether)
- 31692-85-0(GLYCOFUROL)
- 652-67-5(Isosorbide)